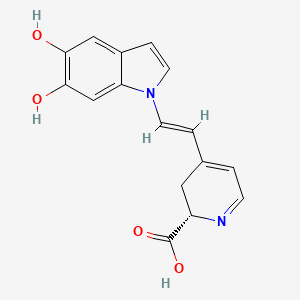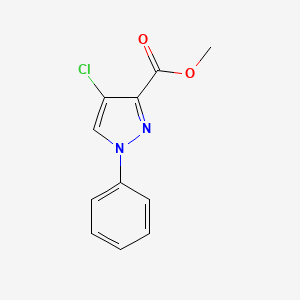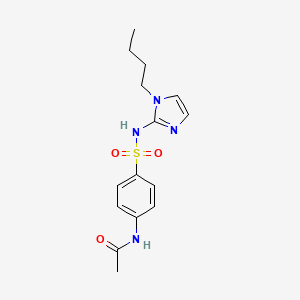
(S)-2-(3-Chlorobenzyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(3-Chlorobenzyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are commonly found in various natural products and pharmaceuticals. The presence of a chiral center in this compound makes it an important compound in asymmetric synthesis and chiral drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-Chlorobenzyl)pyrrolidine typically involves the reaction of (S)-pyrrolidine with 3-chlorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the pyrrolidine nitrogen.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
(S)-2-(3-Chlorobenzyl)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Various amine derivatives.
Substitution: Compounds with different substituents replacing the chlorine atom.
科学研究应用
(S)-2-(3-Chlorobenzyl)pyrrolidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a chiral intermediate in drug development.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of various industrial compounds.
作用机制
The mechanism of action of (S)-2-(3-Chlorobenzyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- 1-(3-Chlorobenzyl)pyrrolidine
- 3-(3-Chlorobenzyl)pyrrolidine
Uniqueness
(S)-2-(3-Chlorobenzyl)pyrrolidine is unique due to its chiral center, which imparts specific stereochemical properties that can influence its reactivity and interactions with biological targets. This chiral nature makes it particularly valuable in asymmetric synthesis and chiral drug development, distinguishing it from other similar compounds that may lack this stereochemical feature.
属性
分子式 |
C11H14ClN |
|---|---|
分子量 |
195.69 g/mol |
IUPAC 名称 |
(2S)-2-[(3-chlorophenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C11H14ClN/c12-10-4-1-3-9(7-10)8-11-5-2-6-13-11/h1,3-4,7,11,13H,2,5-6,8H2/t11-/m0/s1 |
InChI 键 |
QUAHLSVNDCUURH-NSHDSACASA-N |
手性 SMILES |
C1C[C@H](NC1)CC2=CC(=CC=C2)Cl |
规范 SMILES |
C1CC(NC1)CC2=CC(=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-{3-[(1H-Imidazol-1-yl)methyl]thiophen-2-yl}ethan-1-one](/img/structure/B12939403.png)











